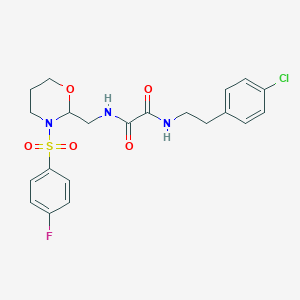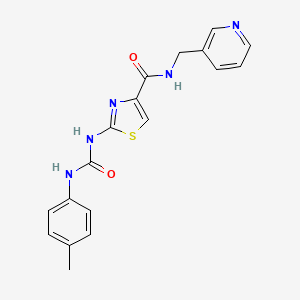
Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . Another method involves heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40 °C . A Chinese source suggests a method involving the addition of benzyl chloride to ethanolamine, followed by the addition of sulfuryl chloride and then ammonia .Molecular Structure Analysis
The molecular structure of Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate can be represented by the SMILES notation: CCOC(=O)CN(CCC#N)C(=O)OC©©C. The InChI representation is InChI=1S/C12H20N2O4/c1-5-17-10(15)9-14(8-6-7-13)11(16)18-12(2,3)4/h5-6,8-9H2,1-4H3.Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate, also known as Ethyl 2-{(tert-butoxy)carbonylamino}acetate:
Peptide Synthesis
Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate is commonly used in peptide synthesis as a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing unwanted side reactions during peptide bond formation. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it helps in the stepwise construction of peptides by protecting the amino group until it is selectively removed under mild acidic conditions .
Pharmaceutical Intermediate
This compound acts as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of functional groups that can be further modified to produce active pharmaceutical ingredients (APIs). The presence of the Boc group ensures that the amino functionality remains protected during the synthesis of complex molecules, which is crucial in the development of drugs with specific biological activities .
Organic Synthesis
In organic synthesis, Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate is used as a building block for the construction of more complex organic molecules. Its versatility allows it to participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. The compound’s stability and reactivity make it a valuable reagent in the synthesis of heterocyclic compounds and other organic frameworks .
Bioconjugation
This compound is employed in bioconjugation techniques, where it is used to link biomolecules such as proteins, peptides, and nucleic acids to other molecules or surfaces. The Boc-protected amino group can be selectively deprotected to reveal a reactive amine, which can then form covalent bonds with other functional groups. This application is essential in the development of bioconjugates for diagnostic and therapeutic purposes .
Material Science
In material science, Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate is used in the synthesis of functionalized polymers and materials. The compound’s reactive groups allow it to be incorporated into polymer backbones or side chains, imparting specific properties such as biocompatibility, conductivity, or responsiveness to environmental stimuli. These materials have applications in areas like drug delivery, tissue engineering, and smart materials .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-5-17-10(15)9-14(8-6-7-13)11(16)18-12(2,3)4/h5-6,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWTZPDRNDETAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCC#N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate](/img/structure/B2838240.png)



![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-nitrobenzamide](/img/structure/B2838245.png)
![5-ethyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838246.png)
![Methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate](/img/structure/B2838251.png)
![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2838252.png)
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2838255.png)